REACTION_SMILES
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[CH3:10][S:11](=[O:12])(=[O:13])[NH2:14].[CH3:1][SiH:2]([N:3]([Si:4]([CH3:5])([CH3:6])[CH3:7])[CH3:9])[CH3:8].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[NH3:27].[O:15]=[C:16]1[c:17]2[c:18]([cH:19][cH:20][cH:21][cH:22]2)[S:23](=[O:24])(=[O:25])[NH:26]1>>[NH:3]([Si:4]([CH3:5])([CH3:6])[CH3:7])[S:11]([CH3:10])(=[O:12])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(N)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NS(=O)(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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C[Si](C)(C)NS(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |